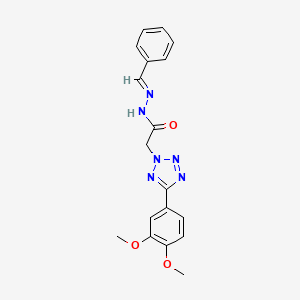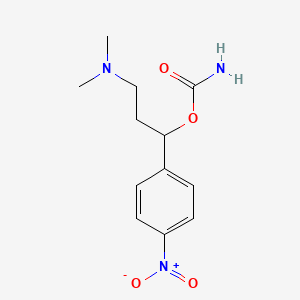
alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a nitrobenzyl alcohol, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) typically involves multiple steps. One common approach is to start with the preparation of p-nitrobenzyl alcohol, which can be synthesized through the nitration of benzyl alcohol. The next step involves the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. Finally, the carbamate ester is formed by reacting the intermediate with a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield p-nitrobenzaldehyde or p-nitrobenzoic acid.
Scientific Research Applications
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with biological receptors, while the nitrobenzyl alcohol and carbamate ester groups can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate
- Alpha-(2-(Dimethylamino)ethyl)-p-chlorobenzyl alcohol carbamate
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
CAS No. |
88384-35-4 |
|---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[3-(dimethylamino)-1-(4-nitrophenyl)propyl] carbamate |
InChI |
InChI=1S/C12H17N3O4/c1-14(2)8-7-11(19-12(13)16)9-3-5-10(6-4-9)15(17)18/h3-6,11H,7-8H2,1-2H3,(H2,13,16) |
InChI Key |
XRPLDHXLKYNUMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


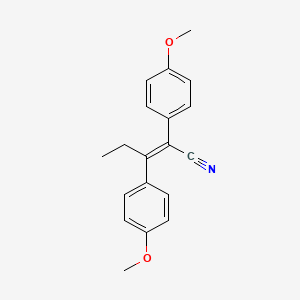
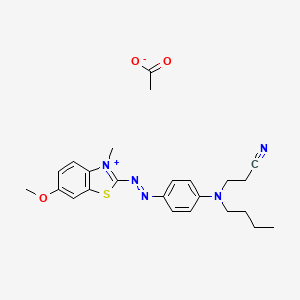
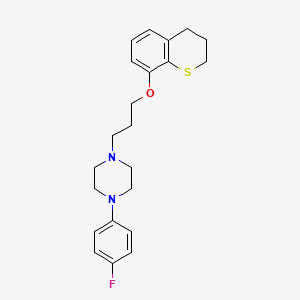

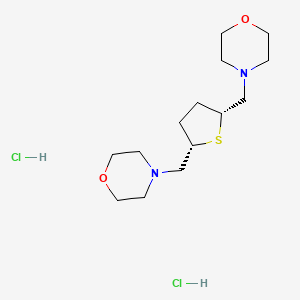

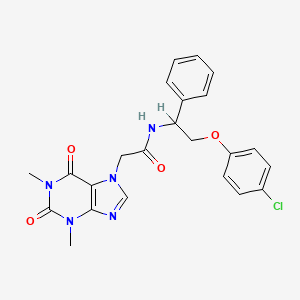
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)
